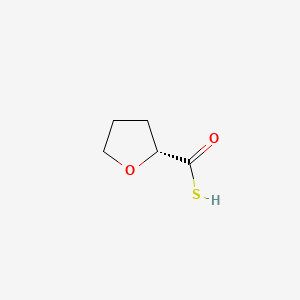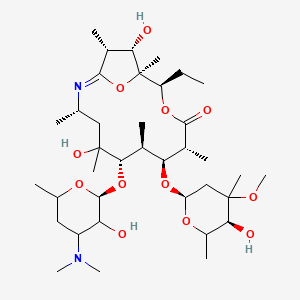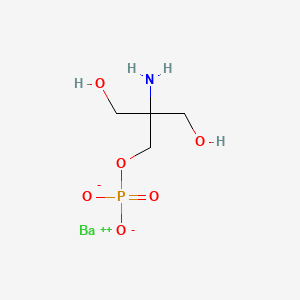
Lamotrigine Impurity 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lamotrigine Impurity 4, also known as Lamotrigine Impurity E , is an impurity standard of Lamotrigine . Lamotrigine is an antiepileptic medication used to treat various types of seizures and as a mood stabilizer in the treatment of bipolar disorder . It belongs to a class of drugs known as anticonvulsants or antiepileptic drugs (AEDs) .
Synthesis Analysis
The synthesis of Lamotrigine Impurity 4 involves complex chemical reactions. A study presents the initial attempt at introducing a magnetic molecularly imprinted polymer (MIP) designed specifically for lamotrigine with the purpose of functioning as a drug carrier . The magnetic MIP was synthesized from itaconic acid and ethylene .Chemical Reactions Analysis
The chemical reactions involving Lamotrigine Impurity 4 are complex and involve multiple steps. The influence of the critical method parameters (acetonitrile content, concentration of chaotropic agent, and pH of the water phase) on the set of selected critical method attributes is studied .科学的研究の応用
Analytical Assays and Chromatography
Robust Optimization of Chaotropic Chromatography : Research by Čolović, Rmandić, and Malenović (2018) focused on optimizing chaotropic chromatography for the reliable analysis of lamotrigine and its impurities in tablets. They employed Box–Behnken design and Monte Carlo simulations to define the design space and select working points for acetonitrile content, chaotropic agent concentration, and pH levels. This robust method was validated for routine pharmaceutical analysis (Čolović, Rmandić, & Malenović, 2018).
Development of Spectrophotometric, TLC, and HPLC Methods : Youssef and Taha (2007) developed and validated three methods (spectrophotometric, TLC, and HPLC) for determining lamotrigine in the presence of its impurity, 2,3-dichlorobenzoic acid. These methods proved to be reliable, rapid, and selective for lamotrigine analysis (Youssef & Taha, 2007).
LC-MS/MS Method for Trace Analysis of Impurities : Carrier, Eckers, and Wolff (2008) developed an LC-MS/MS method using in-source fragmentation for trace analysis of a key synthetic impurity in lamotrigine. They achieved a detection limit of 25 ppb, highlighting the method's specificity and sensitivity (Carrier, Eckers, & Wolff, 2008).
Stability and Degradation Studies
Stability Indicating LC Method : Srinivasulu et al. (2009) developed a stability-indicating LC method for lamotrigine, identifying and separating its impurities and degradation products under various stress conditions. This method enhances the understanding of lamotrigine's stability and degradation pathways (Srinivasulu, Mukkanti, Reguri, & Srinivas, 2009).
Degradation Pathways under Advanced Treatment : Keen et al. (2014) studied lamotrigine's degradation under UV and ozone treatments, providing insights into the reaction kinetics and transformation pathways of lamotrigine and its impurities in environmental contexts (Keen, Ferrer, Thurman, & Linden, 2014).
Electrochemical Advanced Oxidation Studies : Meena and Ghatak (2022) presented the kinetics of lamotrigine degradation and mineralization using electrochemical advanced oxidation processes. This study is crucial for understanding lamotrigine's environmental impact and degradation kinetics (Meena & Ghatak, 2022).
Drug Monitoring and Analysis
High-Performance Liquid Chromatographic Method for Plasma/Serum Analysis : Croci et al. (2001) developed a high-performance liquid chromatographic method for analyzing lamotrigine in serum, enhancing therapeutic monitoring and avoiding toxicity (Croci, Salmaggi, de Grazia, & Bernardi, 2001).
Characterization of Drug-Specific T cells in Lamotrigine Hypersensitivity : Naisbitt et al. (2003) characterized the role of T cells in lamotrigine hypersensitivity, contributing to a deeper understanding of immune responses to lamotrigine and its impurities (Naisbitt et al., 2003).
Lamotrigine Distribution in Postmortem Cases : Levine, Jufer, and Smialek (2000) reported on the distribution of lamotrigine in postmortem cases, providing valuable data for forensic investigations and understanding the drug's distribution in the body (Levine, Jufer, & Smialek, 2000).
Safety And Hazards
将来の方向性
Lamotrigine’s potential to modulate multiple neurotransmitters and ion channels in the CNS makes it a promising drug for treating various neurological disorders. As our understanding of its mechanism of action in the CNS continues to evolve, the potential for the drug to be used in new indications will also be explored .
特性
CAS番号 |
63985-85-9 |
|---|---|
製品名 |
Lamotrigine Impurity 4 |
分子式 |
C8H3Cl2NO |
分子量 |
200.03 |
外観 |
Grey Solid |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
2,5-Dichlorobenzoyl Cyanide; 2,5-Dichlorophenylglyoxylonitrile; 2,5-Dichloro-α-oxo-benzeneacetonitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5R,6S)-Allyl 6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601480.png)
![1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601484.png)
![1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601485.png)

